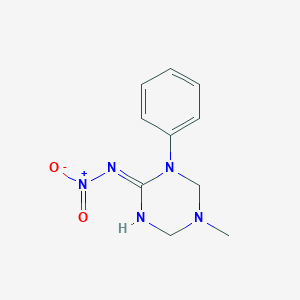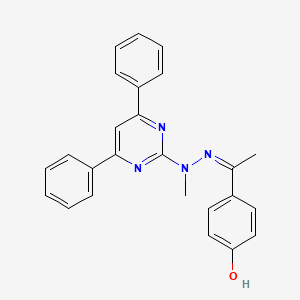
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-nitro-1-phenyl-1,3,5-triazinan-2-imine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MNPTI and is a member of the triazinane family. MNPTI has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects are currently being studied.
Mecanismo De Acción
The mechanism of action of MNPTI is not fully understood. However, it has been proposed that MNPTI inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MNPTI has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPTI inhibits the growth and proliferation of cancer cells. MNPTI has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. MNPTI has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPTI has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. MNPTI has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, MNPTI also has some limitations for lab experiments. Its solubility in water is relatively low, which may limit its use in aqueous solutions. MNPTI is also relatively unstable in the presence of air and moisture, which may require special handling procedures.
Direcciones Futuras
There are several future directions for the study of MNPTI. In medicinal chemistry, MNPTI could be further studied for its potential as an anti-cancer agent and as a treatment for Alzheimer's disease. In materials science, the potential applications of MNPTI in catalysis and materials science could be further explored. MNPTI could also be studied for its potential as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, MNPTI is a chemical compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MNPTI is a promising compound that could have significant implications in the fields of medicinal chemistry and materials science.
Métodos De Síntesis
The synthesis of MNPTI has been achieved using various methods. One of the most common methods involves the reaction between 5-methyl-1-phenyl-1,3,5-triazinane-2,4-dione and nitric acid. The reaction is carried out in the presence of a catalyst, and the product is purified through recrystallization. Other methods involve the use of different reagents and catalysts, and the yield and purity of the product vary accordingly.
Aplicaciones Científicas De Investigación
MNPTI has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MNPTI has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNPTI has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, MNPTI has been studied for its potential as a building block for the synthesis of novel materials. MNPTI has been shown to form stable complexes with various metals, and these complexes have potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-13-7-11-10(12-15(16)17)14(8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHNVGKCJENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6,7-dimethoxy-4(3H)-quinazolinone](/img/structure/B5986196.png)
![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)

![1,5-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5986293.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)